Product packaging for Iejimalide C(Cat. No.:CAS No. 133613-80-6)

Iejimalide C

Cat. No.: B1257520
CAS No.: 133613-80-6
M. Wt: 780.9 g/mol
InChI Key: LPNMNZOBSCASQD-BWPLXFDWSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iejimalide C is a 24-membered macrolide sulfate originally isolated from the marine tunicate Eudistoma cf. rigida . This compound exhibits potent cytotoxic and antineoplastic activity, making it a valuable tool for investigating novel cancer therapeutics . Its primary and well-characterized molecular target is the vacuolar-type H+-ATPase (V-ATPase) . Research demonstrates that this compound acts as a potent inhibitor of V-ATPase, binding at a site similar to the known V-ATPase inhibitor bafilomycin A1, potentially involving subunit c of the V0 proton channel . In biochemical assays, this compound inhibited yeast V-ATPase activity with an IC50 value of 121.9 nM . Functionally, this inhibition disrupts cellular pH homeostasis, leading to the rapid neutralization of acidic organelles, such as lysosomes, which can be observed within two hours of treatment . A consequential downstream effect of V-ATPase inhibition is the profound reorganization of the actin cytoskeleton. After 24-hour treatment, cells exhibit disorganized actin structures, including the formation of small actin aggregates instead of structured fibers . This occurs because V-ATPase inhibition and the subsequent disruption of pH gradients are known to interfere with actin distribution, suggesting that the actin phenotype is a secondary effect of its primary mechanism . Due to its mechanism, this compound is primarily used in basic research to study the role of V-ATPase in processes such as tumor cell survival, metastasis, and intracellular trafficking . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H57N2NaO10S B1257520 Iejimalide C CAS No. 133613-80-6

Properties

CAS No.

133613-80-6

Molecular Formula

C40H57N2NaO10S

Molecular Weight

780.9 g/mol

IUPAC Name

sodium;[(2S)-3-[[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21-tetramethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]amino]-2-formamido-3-oxopropyl] sulfate

InChI

InChI=1S/C40H58N2O10S.Na/c1-29-13-11-17-35(49-7)16-10-9-15-33(5)39(52-38(44)24-22-30(2)19-20-31(3)25-36(50-8)18-12-14-29)34(6)23-21-32(4)26-41-40(45)37(42-28-43)27-51-53(46,47)48;/h9-10,12-16,19-25,28,30,33,35-37,39H,11,17-18,26-27H2,1-8H3,(H,41,45)(H,42,43)(H,46,47,48);/q;+1/p-1/b14-12+,15-9+,16-10+,20-19+,24-22+,29-13-,31-25+,32-21+,34-23+;/t30-,33+,35-,36+,37+,39+;/m1./s1

InChI Key

LPNMNZOBSCASQD-BWPLXFDWSA-M

SMILES

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C=C1)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)[O-])NC=O)C)C)OC)C)OC)C.[Na+]

Isomeric SMILES

C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C1)/C(=C/C=C(\C)/CNC(=O)[C@H](COS(=O)(=O)[O-])NC=O)/C)C)OC)/C)OC)/C.[Na+]

Canonical SMILES

CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C=C1)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)[O-])NC=O)C)C)OC)C)OC)C.[Na+]

Synonyms

iejimalide C

Origin of Product

United States

Advanced Methodologies for Iejimalide C Isolation and Structural Elucidation

Discovery of Discrepancy and Revision Need

Polyene systems, characterized by multiple carbon-carbon double bonds, are prone to geometrical isomerism (cis/trans or E/Z isomerism) due to restricted rotation around these double bonds. nih.govmolaid.comorganic-chemistry.orgnih.gov The initial structural proposals for iejimalides A, C, and D contained certain assumptions or ambiguities regarding the geometry of their double bonds.

Methodologies for Revision

A crucial revision to the structures of iejimalides A, C, and D, including Iejimalide C, was published by Kobayashi et al. in 2003. thieme-connect.comthieme-connect.comnih.gov This revision specifically changed the olefin geometry at C13 from an initially proposed E-configuration to a Z-configuration. thieme-connect.com This re-assignment was the result of:

Extensive 2D NMR Investigations: Advanced 2D NMR techniques, particularly NOE (Nuclear Overhauser Effect) experiments, were instrumental. NOE correlations provide information about the spatial proximity of protons, which is critical for determining the relative orientation of groups around a double bond. nih.gov

Distance Geometry Calculations: Computational methods, such as distance geometry calculations, were employed to model the possible conformations of the molecule and compare them with experimental NMR data. thieme-connect.com This allowed researchers to predict and verify the spatial arrangement of atoms, thereby confirming the correct double bond configuration.

In addition to the 13Z-isomer revision, the 2003 publication also provided the complete determination of the absolute configurations at the six stereogenic centers (C4, C9, C17, C22, C23, and C32) for these iejimalides. thieme-connect.comthieme-connect.comnih.gov These were assigned as 4R, 9S, 17S, 22S, and 23S. researchgate.netnih.gov

Impact of Revision on Understanding the Compound

The revision of the 13Z-isomer and the comprehensive determination of absolute stereochemistry were critical for a complete and accurate understanding of this compound's molecular structure. Such detailed structural information is fundamental for:

Structure-Activity Relationship (SAR) Studies: Precise structural data is essential for understanding how the molecule interacts with its biological targets (e.g., V-ATPases) and for designing synthetic analogs with improved potency or selectivity. nih.govnih.gov

Total Synthesis Efforts: Accurate structural and stereochemical assignments are indispensable for guiding total synthesis efforts, ensuring that the synthesized compound is identical to the natural product. thieme-connect.comorganic-chemistry.org

Biosynthetic Pathway Elucidation: Understanding the exact stereochemistry aids in hypothesizing and investigating the biosynthetic pathways through which these complex natural products are formed in organisms.

The meticulous re-evaluation of the iejimalide structures underscores the iterative and rigorous nature of natural product structural elucidation, where advanced analytical techniques and computational methods are continuously refined to achieve definitive molecular assignments.

Biosynthetic Investigations of Iejimalide C

Hypothesized Polyketide and Nonribosomal Peptide Biosynthetic Origin

The molecular architecture of Iejimalide C strongly suggests a hybrid biosynthetic pathway involving both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery. nih.govrsc.org This hypothesis is derived from a structural analysis of the compound, which reveals two distinct sections: a large macrolactone ring characteristic of polyketides and a short peptide-like side chain, which is the hallmark of NRPS assembly. rsc.orgnih.gov

Polyketides are assembled from small carboxylic acid units, such as acetate (B1210297) and propionate (B1217596), through a series of condensation reactions. nih.gov Nonribosomal peptides are constructed from amino acid building blocks by large, modular NRPS enzymes. rsc.org The fusion of these two distinct biosynthetic strategies in a single assembly line allows for the creation of structurally complex and diverse natural products like the iejimalides. rsc.org The structural framework of the iejimalide family, including the probable starter units and the subsequent polyketide chain, shows striking similarity to other microbial metabolites, further supporting a PKS/NRPS origin. nih.gov

Elucidation of Putative Biosynthetic Precursors and Intermediates

While the precise biosynthetic pathway of this compound has not been fully elucidated through isotopic labeling studies, its structure allows for the deduction of its putative precursors. The carbon backbone of the 24-membered macrolide ring is consistent with its formation from the sequential condensation of acetate and/or propionate units, which are activated as coenzyme A (CoA) thioesters.

The side chain of the iejimalide family is derived from amino acids. Specifically, the serine hydroxyl group is a key feature of Iejimalides A and B, and it serves as the site of modification to produce this compound. nih.gov this compound is the sulfonylated version of Iejimalide A. jst.go.jpresearchgate.net The biosynthesis is therefore hypothesized to proceed through the creation of Iejimalide A as a core intermediate, which is then subjected to a post-assembly tailoring reaction (sulfonation) to yield the final this compound.

A proposed breakdown of the building blocks is as follows:

Polyketide Portion (Macrolactone Ring): Assembled from multiple acetate and propionate extender units.

Nonribosomal Peptide Portion (Side Chain): Derived from the amino acid L-serine.

Final Tailoring Step: Sulfonation of the serine hydroxyl group on the Iejimalide A precursor.

Enzymatic Machinery and Key Transformations in Macrolide Biosynthesis

The biosynthesis of this compound is predicted to be carried out by a large, multi-enzyme complex known as a PKS-NRPS hybrid system. rsc.org These systems are organized into modules, where each module is responsible for one cycle of chain elongation and modification. nih.govfrontiersin.org

Key PKS Enzymatic Domains:

Acyltransferase (AT): Selects the correct starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA or methylmalonyl-CoA) units and loads them onto the complex. nih.gov

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a thioester linkage and shuttles it between the various catalytic domains. nih.gov

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming Claisen condensation reaction to extend the polyketide chain. nih.gov

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that can act on the β-keto group of the newly extended chain to introduce hydroxyl groups, double bonds, or saturated carbons, respectively, leading to the structural diversity seen in the macrolide backbone. nih.gov

Key NRPS Enzymatic Domains:

Adenylation (A) Domain: Selects a specific amino acid (e.g., serine) and activates it as an aminoacyl adenylate. nih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated amino acid as a thioester.

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the amino acid on its own module and the growing chain from the previous module. rsc.org

A critical transformation in the biosynthesis is the hand-off from the PKS module to the NRPS module, a process governed by specific protein-protein interactions. rsc.org The final key transformation is macrolactonization, where the completed linear chain is released from the enzyme complex and cyclized to form the 24-membered ring. This is typically catalyzed by a C-terminal Thioesterase (TE) domain. rsc.org Following the assembly and release of the Iejimalide A macrocycle, a separate tailoring enzyme, likely a sulfotransferase, catalyzes the sulfonation of the serine hydroxyl group to yield this compound. researchgate.net

Genomic and Metagenomic Approaches for Biosynthetic Gene Cluster Identification

The genes encoding the enzymatic machinery for natural product biosynthesis are almost always organized into contiguous biosynthetic gene clusters (BGCs) within the producer's genome. mdpi.comnih.gov Identifying the BGC for this compound is a key step toward understanding and potentially engineering its production. The primary strategy for this involves genomics and bioinformatics. researchgate.net

The process typically begins with sequencing the genome of the source organism or, more likely in this case, the metagenome of the tunicate and its associated microbial community. researchgate.net Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or BiG-SCAPE are then used to scan the sequence data for genes that are homologous to known PKS and NRPS genes. mdpi.com These programs can identify the characteristic domains (e.g., KS, AT, A, C) and organization of PKS/NRPS systems, predicting the boundaries of the BGC. beilstein-journals.org

For this compound, researchers would search for a large, hybrid PKS-NRPS gene cluster. The number and type of modules and domains within the predicted cluster would be compared against the chemical structure of iejimalide to see if they match. For example, the cluster should contain the requisite number of PKS modules to build the C24 backbone and an NRPS module with an A-domain predicted to activate serine. nih.gov While the specific BGC for iejimalides has not yet been reported, this approach has been successfully used to identify the BGCs for many other complex marine natural products. nih.gov

Potential Symbiotic Microorganism Contributions to Iejimalide Biosynthesis

There is compelling, albeit indirect, evidence that iejimalides are not produced by the tunicate Eudistoma cf. rigida itself, but by a symbiotic microorganism living within it. nih.govresearchgate.net This is a common phenomenon for many bioactive natural products isolated from marine invertebrates like sponges and ascidians. researchgate.net

Several lines of evidence support this hypothesis for the iejimalide family:

The PKS-NRPS biosynthetic machinery required for their assembly is characteristic of bacteria and fungi, not higher organisms. nih.gov

The chemical structures of iejimalides closely resemble other complex macrolides of known bacterial origin. nih.gov

Significantly, Iejimalide A was successfully detected in a crude extract from a cyanobacterial symbiont, providing a direct link between the molecule and a microbial producer. nih.gov

The inability to culture these symbionts outside of their host has historically been a major barrier to confirming their role as the true producers. However, the genomic methods described in the previous section can circumvent this issue by directly analyzing the genetic material from the entire host-symbiont assemblage (the holobiont) to pinpoint the biosynthetic origin of the compound. nih.gov Current data strongly support the hypothesis that most potently bioactive compounds from ascidians, including this compound, are produced by their bacterial symbionts. nih.gov

Synthetic Strategies Towards Iejimalide C and Its Structural Analogues

Total Synthesis Approaches to Iejimalide C and Related Congeners

The total synthesis of iejimalides, including congeners like Iejimalide B, has been a significant challenge undertaken by several research groups. These syntheses are characterized by their convergent nature, assembling complex fragments to construct the macrocyclic core.

A common retrosynthetic strategy for iejimalides involves disconnecting the macrocycle at the ester linkage and one or more of the carbon-carbon double bonds, leading to several key fragments. thieme-connect.comnih.gov For instance, the synthesis of Iejimalide B by one research group involved the disconnection into three main fragments: a C1-C11 unit, a C12-C19 segment, and a C20-C34 side chain. nih.gov

The synthesis of these fragments often starts from commercially available chiral materials. For example, the C1–C5 subunit has been synthesized from the R-enantiomer of the Roche ester. nih.gov The C6–C11 subunit can be derived from the commercially available hydroxylactone originating from malic acid. nih.gov The synthesis of these fragments involves a series of standard organic transformations, including protections, deprotections, oxidations, reductions, and olefination reactions to install the required stereocenters and functional groups. nih.gov

A different approach for the C3-C11 fragment involved a cross-metathesis reaction between two smaller alkene fragments. thieme-connect.com The C12-C24 fragment was envisioned to be assembled via a Still-Gennari modified Horner-Wadsworth-Emmons olefination. thieme-connect.com

The formation of the 24-membered macrocycle is a critical step in the total synthesis of iejimalides. Various macrocyclization strategies have been employed, with Ring-Closing Metathesis (RCM) and intramolecular Stille coupling being prominent examples. nih.govorganic-chemistry.orgscielo.br

Initially, a macrolactonization approach was attempted but proved unsuccessful. organic-chemistry.org This led to the exploration of alternative cyclization strategies.

Ring-Closing Metathesis (RCM): Fürstner and coworkers successfully employed an RCM reaction to form the macrocyclic core of Iejimalide B. organic-chemistry.orgacs.orgnih.gov This reaction, utilizing a Grubbs II catalyst, was remarkably efficient in closing the large ring containing multiple double bonds. organic-chemistry.orgresearchgate.net The success of this RCM reaction was a significant achievement, as such transformations on polyolefinic substrates can be challenging. organic-chemistry.org The RCM approach was also central to a concise and convergent total synthesis of Iejimalides A-D, which involved the cyclization of a precursor containing ten double bonds. nih.govresearchgate.net

Stille Coupling: An alternative and successful macrocyclization strategy involved an intramolecular Stille coupling. nih.govscielo.br This palladium-catalyzed reaction forms a carbon-carbon bond between a vinyl iodide and a vinyl stannane (B1208499) within the linear precursor. nih.gov This method proved to be highly efficient for constructing the complex and highly functionalized macrocycle of Iejimalide B. nih.govscielo.br The choice of the Stille coupling over a Suzuki reaction was due to the difficulty in preparing the necessary borane (B79455) partner for the Suzuki coupling, whereas the corresponding stannane was readily accessible via hydrostannylation. scielo.br

Macrocyclization Method Catalyst/Reagents Key Features Reference
Ring-Closing Metathesis (RCM)Grubbs II catalystHigh efficiency in forming large, polyunsaturated rings. organic-chemistry.orgnih.govresearchgate.net
Intramolecular Stille CouplingPd₂(dba)₃·CHCl₃, Ph₃AsEffective for highly functionalized substrates; tolerates various functional groups. nih.govscielo.br

Establishing the correct stereochemistry of the numerous chiral centers and the geometry of the polyene system is a major challenge in the synthesis of iejimalides. Various stereoselective reactions are employed to address this.

Julia-Kocienski Olefination: This reaction is a powerful tool for the stereoselective formation of E-alkenes and has been used multiple times in the synthesis of iejimalide fragments. nih.govwikipedia.org For example, it was used to couple the C1-C5 and C6-C11 fragments and to form the C11-C12 double bond. nih.gov The reaction between a sulfone and an aldehyde typically provides high E/Z selectivity. nih.gov

Other Stereoselective Reactions:

Wittig Reaction: Used for generating specific alkene geometries within the fragments. nih.govresearchgate.net

Marshall Propargylation: A diastereoselective method used to install chiral centers, such as those at C22 and C23. nih.gov

Carreira Enantioselective Alkynylation: Another method to introduce chirality. researchgate.netacs.org

The careful selection and application of these and other stereocontrolled reactions are essential for the successful synthesis of the complex iejimalide structure.

Design and Chemical Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is a powerful strategy for understanding their mode of action and for developing new therapeutic agents with improved properties.

Structure-guided design involves using the three-dimensional structure of the natural product and its biological target to rationally design new molecules. mdpi.comnih.gov While specific structure-guided design for this compound is not extensively detailed in the provided context, general principles can be applied.

One approach is the creation of hybrid molecules that combine structural features from different natural products with similar biological activities. For instance, an "iejimalide-like" compound was prepared by combining the macrocyclic core of iejimalide with the side chain of archazolid, another V-ATPase inhibitor. researchgate.netmdpi.comresearchgate.net This strategy is based on the hypothesis that the two natural products, despite their different origins, are functional relatives. researchgate.net

Another strategy involves modifying specific functional groups to probe their importance for biological activity. For example, carbamate (B1207046) derivatives of iejimalides A and B have been synthesized by modifying the serine hydroxyl group. nih.gov This showed that this position could be functionalized without a significant loss of antiproliferative activity, opening the door for attaching probes or other functionalities. nih.gov The synthesis of a series of non-natural "iejimalide-like" compounds with different polar head groups at the N-terminus has also been reported to investigate their effect on the actin cytoskeleton. nih.govresearchgate.net

These approaches, which rely on a deep understanding of the parent molecule's structure and activity, are crucial for the systematic exploration of the chemical space around the iejimalide scaffold.

Strategic Modification of the Macrolactone Core and Side Chains

The synthesis of this compound and its analogues has paved the way for a deeper understanding of its structure-activity relationships (SAR). Researchers have systematically modified various parts of the molecule, including the 24-membered macrolactone core and the peptidic side chain, to evaluate the impact on biological activity.

Systematic variations of the substructures within the Iejimalide B framework, a close analogue of this compound, have led to a panel of synthetic analogues. acs.org These modifications are often inaccessible through derivatization of the natural product itself. acs.org Studies have shown that while structural changes to the macrolactone or the side chain generally result in decreased cytotoxicity, modifications to the peptidic terminus are well-tolerated and can even lead to increased tumor selectivity. acs.org

One notable strategy involves the creation of hybrid molecules, or chimeras, by combining structural elements from different natural products. For instance, a chimera of Iejimalide B and Archazolid A was designed and synthesized. mdpi.commdpi.com Archazolid A shares a similar structure and potent inhibitory activity against vacuolar-type ATPases (V-ATPases) with the iejimalides. mdpi.com This hybrid molecule incorporated the macrolactone core of Iejimalide B and the side chain of Archazolid A. mdpi.com The synthesis of this chimera utilized a Suzuki cross-coupling reaction to connect the side chain building block with a boronate precursor of the macrolactone. mdpi.com While the resulting chimera exhibited a cytotoxicity profile similar to its parent compound, Iejimalide B, its potency was lower. researchgate.net

The total synthesis of Iejimalide B has been achieved through various routes, providing access to key intermediates that can be used to generate analogues. nih.gov These synthetic strategies often involve the convergent assembly of smaller fragments. For example, one approach describes the preparation of the C3–C11 and C12–C24 fragments of the iejimalides. researchgate.netthieme-connect.com The C3-C11 fragment was assembled using a cross-metathesis reaction, while the C12-C24 fragment was derived from a Still-Gennari modified Horner-Wadsworth-Emmons olefination. researchgate.netthieme-connect.com Such modular approaches allow for the introduction of structural diversity at various points in the synthesis.

Investigations into the synthesis of Iejimalide B analogues have revealed that modifications at the peptidic terminus are well-accommodated without compromising biological effects. researchgate.net This finding suggests that this position is a suitable site for introducing tags or labels for further biological studies.

Table 1: Examples of Strategic Modifications of Iejimalide Analogues

Parent Compound Modification Strategy Modified Region Key Synthetic Reaction Outcome Reference
Iejimalide BHybridizationSide ChainSuzuki Cross-CouplingCreation of Iejimalide-Archazolid Chimera. mdpi.com mdpi.commdpi.comresearchgate.net
Iejimalide BSystematic VariationMacrolactone and Side ChainTotal SynthesisGenerally decreased activity, but modifications at the peptidic terminus were well-tolerated. acs.org acs.org
Iejimalide BFragment SynthesisC3-C11 and C12-C24 fragmentsCross-Metathesis, Horner-Wadsworth-Emmons OlefinationProvided building blocks for analogue synthesis. researchgate.netthieme-connect.com researchgate.netthieme-connect.com

Preparation of Functionally Tagged or Labeled Analogues for Chemical Biology Studies

The development of functionally tagged or labeled analogues of complex natural products like this compound is a crucial step in elucidating their molecular mechanisms of action. These chemical biology tools can be used to identify cellular targets, visualize localization within cells, and study interactions with other biomolecules. semanticscholar.orgnih.gov

The iejimalides are considered an important new class of probe molecules for chemical biology, in addition to being promising lead structures for anticancer drug development. researchgate.net The ability to modify the peptidic terminus of Iejimalide B without losing biological activity opens up avenues for attaching various functional tags. researchgate.net

Common strategies for creating functionally tagged molecules include the incorporation of:

Biotin (B1667282) labels: Biotinylation of a ligand allows for affinity-based purification of its binding partners. nih.gov This technique can be used to isolate and identify the cellular targets of this compound.

Fluorescent dyes: Attaching a fluorescent probe enables the visualization of the molecule's distribution and localization within cells using microscopy techniques.

Photoaffinity labels: These tags can be activated by light to form a covalent bond with nearby molecules, allowing for the capture of binding partners.

Click chemistry handles: Small, bioorthogonal functional groups like alkynes or azides can be introduced into the molecule. These handles can then be specifically reacted with a reporter molecule (e.g., a fluorescent dye or biotin) via a click reaction.

While specific examples of functionally tagged this compound are not detailed in the provided search results, the principles of creating such probes are well-established in chemical biology. semanticscholar.orgrsc.orgfrontiersin.org For instance, the development of nucleoside analogues with chemical sequencing power demonstrates how small molecules can be designed to report on their interactions within a biological system. semanticscholar.orgrsc.org The synthesis of biotin-labeled dexamethasone (B1670325) derivatives serves as a classic example of creating hormone-affinity probes for target identification. nih.gov

The synthesis of tagged this compound analogues would likely follow a similar logic, involving the late-stage introduction of a tag at a position known to be tolerant of modification, such as the peptidic terminus. These probes would be invaluable for definitively identifying the cellular targets of this compound and dissecting its complex biological activity. The use of such probes could help to further investigate its known effects on V-ATPases and the actin cytoskeleton. jst.go.jp

Table 2: Common Functional Tags for Chemical Biology Probes

Tag Type Function Application Example Reference
BiotinAffinity-based purificationIsolation of target proteins. nih.gov nih.gov
Fluorescent DyesVisualizationCellular localization studies.
Photoaffinity LabelsCovalent captureIdentification of binding partners.
Click Chemistry Handles (e.g., alkyne, azide)Bioorthogonal ligationAttaching various reporter molecules.

Molecular and Cellular Biological Activities of Iejimalide C

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines (in vitro)

Iejimalide C has been identified as an agent exhibiting potent cytotoxic activity in vitro and antitumor activity in vivo. jst.go.jpresearchgate.net Similar to this compound, other members of the iejimalide family, such as Iejimalide A and Iejimalide B, also demonstrate potent antitumor activities both in vitro and in vivo. researchgate.nettandfonline.com

This compound exhibits potent cytotoxic activity across various cancer cell lines in vitro. jst.go.jpresearchgate.net While specific comprehensive data detailing the efficacy of this compound across the entire National Cancer Institute (NCI) 60 human tumor cell line panel is not explicitly provided in the immediate search results, related compounds like Iejimalide B have been shown to cause growth inhibition in a variety of cancer cell lines at nanomolar concentrations. nih.gov

The NCI-60 human tumor cell line panel is a well-established and widely utilized resource for screening potential anticancer compounds. This panel comprises 60 distinct human cancer cell lines, representing nine different human cancer types: breast, central nervous system, colon, kidney, leukemia, lung, melanoma, ovary, and prostate. researchgate.netrevvity.co.jpd-nb.infonih.gov The use of this diverse panel allows for a broad assessment of a compound's anticancer potential and can reveal patterns of activity against different tumor types. researchgate.netnih.gov The demonstrated potent cytotoxic and antitumor activities of this compound and its analogs suggest a broad spectrum of activity across various cancer cell types.

This compound, similar to Iejimalide A and Iejimalide B, demonstrates dose-dependent inhibition of vacuolar H+-ATPase (V-ATPase) activity. jst.go.jptandfonline.com This dose-dependent effect is a hallmark of its mechanism of action. For instance, the IC50 value of this compound against in vitro yeast V-ATPase activity was determined to be 121.9 nM. jst.go.jp For comparison, Iejimalide A and Iejimalide B exhibited IC50 values of 71.1 nM and 95.0 nM, respectively, against yeast V-ATPases in vitro. tandfonline.com

The dose-dependent inhibition of V-ATPase activity by iejimalides is summarized in the table below:

CompoundTarget (in vitro)IC50 (nM)Reference
Iejimalide AYeast V-ATPase71.1 tandfonline.com
Iejimalide BYeast V-ATPase95.0 tandfonline.com
This compoundYeast V-ATPase121.9 jst.go.jp

Beyond V-ATPase inhibition, Iejimalide B has also been shown to exert a dose- and time-dependent effect on cell number in prostate cancer cell lines, specifically LNCaP and PC-3 cells, indicating its antiproliferative effects in a concentration-dependent manner. nih.gov

Anti-osteoclast Activity (in vitro)

Iejimalides, including this compound, have been identified as potent inhibitors of osteoclasts. researchgate.nettandfonline.comoup.com This anti-osteoclast activity is directly linked to their ability to inhibit vacuolar H+-ATPases (V-ATPases). researchgate.nettandfonline.comoup.com Studies have shown that iejimalides are potent inhibitors of bone resorption by osteoclasts in vitro. tandfonline.com This suggests a potential role for these compounds in conditions characterized by excessive bone resorption.

Impact on Cellular Organelle Integrity and Homeostasis (e.g., Acidic Organelles)

A key cellular impact of this compound is its profound effect on the integrity and homeostasis of cellular organelles, particularly acidic organelles. This compound, along with other iejimalides, functions as a potent inhibitor of vacuolar H+-ATPases (V-ATPases). jst.go.jpresearchgate.net V-ATPases are essential proton pumps responsible for maintaining the low pH within intracellular acidic compartments such as lysosomes, endosomes, and the Golgi apparatus. jst.go.jptandfonline.comnih.govbiologists.com

Inhibition of V-ATPases by this compound leads to a disruption of the normal acidification process within these organelles. jst.go.jptandfonline.com For instance, this compound was observed to induce the complete disappearance of acidic organelles in HeLa cells within just two hours of treatment. jst.go.jp Similarly, iejimalides have been shown to irreversibly inhibit the acidification of intracellular acidic organelles in both mammalian cells and budding yeast. tandfonline.com This disruption of pH homeostasis within these critical organelles can lead to a cascade of cellular dysfunctions, impacting processes reliant on acidic environments, such as protein degradation, vesicle trafficking, and ion homeostasis. biologists.com

Mechanism of Action and Molecular Targets of Iejimalide C

Identification and Validation of Vacuolar H+-ATPases (V-ATPases) as Primary Molecular Targets

Iejimalide C, a 24-membered macrolide, has been identified as a potent inhibitor of vacuolar H+-ATPases (V-ATPases). nih.gov These ATP-driven proton pumps are crucial for the acidification of various intracellular organelles in eukaryotic cells. jst.go.jpcaltagmedsystems.co.uk The inhibitory action of this compound on V-ATPases has been established as its primary molecular mechanism, leading to its observed cytotoxic and antitumor activities. nih.govnih.gov While its precursors, Iejimalide A and B, were previously known to target V-ATPases, this compound, a sulfonylated derivative, also demonstrates potent V-ATPase inhibition. nih.govjst.go.jp

Research indicates that this compound binds to a site on the V-ATPase complex that is similar to the binding site of Bafilomycin A1, a well-characterized V-ATPase inhibitor. nih.govjst.go.jp Evidence for this comes from studies using bafilomycin-resistant yeast mutants, which also conferred resistance to iejimalides, suggesting a shared or overlapping binding site. nih.govresearchgate.net Bafilomycin A1 itself binds to the c-ring of the V-ATPase's V_o domain, with one molecule interacting with two adjacent c subunits, thereby disrupting proton translocation. nih.gov The binding residues for Bafilomycin A1 are highly conserved across yeast and mammalian species, implying a similar mechanism of inhibition for this compound. nih.gov

This compound has demonstrated inhibitory activity against V-ATPases in both mammalian and yeast cells. nih.gov In vitro studies using yeast V-ATPases showed that this compound inhibited their activity with an IC50 value of 121.9 nM. jst.go.jp For comparison, Bafilomycin A1 inhibited the same yeast V-ATPases with an IC50 value of 43.1 nM. jst.go.jp The structural and functional conservation of V-ATPases from yeast to humans suggests that the inhibitory effects observed in yeast are relevant to mammalian systems. jst.go.jpnih.gov

Table 1: Comparative V-ATPase Inhibitory Activity

CompoundTarget SystemIC50 Value
This compoundYeast V-ATPase121.9 nM
Bafilomycin A1Yeast V-ATPase43.1 nM

Consequences of V-ATPase Inhibition on Cellular pH Homeostasis

The primary function of V-ATPases is to pump protons across membranes, thereby acidifying intracellular compartments like lysosomes and endosomes. caltagmedsystems.co.uknih.gov Inhibition of V-ATPase by this compound disrupts this crucial process, leading to a breakdown of cellular pH homeostasis. nih.govjst.go.jp Treatment of HeLa cells with this compound for two hours resulted in the complete disappearance of acidic organelles. nih.govjst.go.jp This neutralization of lysosomal pH is a direct consequence of V-ATPase inhibition and is a key factor in the subsequent cellular effects. nih.gov

Downstream Cellular Events and Signaling Pathways Perturbation

The disruption of pH homeostasis by this compound triggers a cascade of downstream cellular events and perturbs various signaling pathways.

Preclinical studies have shown that inhibition of V-ATPase by iejimalides can lead to cell cycle arrest and apoptosis. nih.gov Specifically, Iejimalide A and B were found to induce S-phase cell-cycle arrest and trigger apoptosis in MCF-7 breast cancer cells. nih.gov The process of apoptosis, or programmed cell death, is often linked to the cell cycle, and the manipulation of cell cycle progression can induce an apoptotic response. nih.gov The induction of apoptosis by iejimalides involves oxidative stress and mitochondrial depolarization but does not rely on cytoplasmic acidification. nih.gov This indicates that the disruption of lysosomal pH is a key initiating event in a lysosome-initiated cell death pathway. nih.gov

Table 2: Downstream Cellular Effects of this compound

Cellular ProcessObserved EffectUnderlying Mechanism
pH HomeostasisDisappearance of acidic organellesDirect inhibition of V-ATPase proton pumping
Actin CytoskeletonFormation of small actin aggregatesIndirect effect of V-ATPase inhibition and pH disruption
Cell CycleS-phase arrest (observed with Iejimalide A/B)Lysosome-initiated cell death pathway involving oxidative stress and mitochondrial depolarization
ApoptosisInduction of programmed cell death

Methodologies for Target Identification and Validation

Biochemical Approaches: Affinity-Based Protein Profiling

A key biochemical strategy used to identify the molecular targets of this compound is affinity-based protein profiling. This technique involves the design and synthesis of a chemical probe derived from the natural product. This probe is engineered to retain the core pharmacophore of this compound, ensuring it still binds to its native cellular targets. Additionally, the probe is modified to include two key features: a photoreactive group and a reporter tag, such as biotin (B1667282).

The process begins with the incubation of the this compound photoaffinity probe with cancer cell lysates or intact cells. The probe is allowed to bind to its protein targets. Subsequently, exposure to UV light activates the photoreactive group, leading to the formation of a covalent bond between the probe and any proteins in close proximity, effectively "capturing" the binding partners.

Following this photocrosslinking step, the cell lysate is processed, and the biotin tag on the probe is used for affinity purification. Streptavidin-coated beads, which have a high affinity for biotin, are introduced to the lysate. This allows for the selective isolation of the probe-protein complexes, while non-target proteins are washed away. The captured proteins are then eluted from the beads and identified using sophisticated analytical techniques like mass spectrometry. This powerful approach enables the unbiased identification of proteins that directly interact with this compound in a complex biological system.

Genetic Approaches for Target Validation

Once potential protein targets are identified through biochemical methods, genetic approaches are employed to validate these findings and confirm their relevance to the mechanism of action of this compound. These techniques involve manipulating the expression of the candidate target genes within cells to observe the impact on the cytotoxic effects of the compound.

One common genetic validation method is RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout. In these experiments, the expression of the identified target protein is significantly reduced or completely eliminated in cancer cell lines. These modified cells, along with control cells (with normal target protein expression), are then treated with this compound. If the knockdown or knockout of the target protein results in a decreased sensitivity to this compound (i.e., the cells become more resistant to its cytotoxic effects), it provides strong evidence that the protein is a critical mediator of the compound's activity.

Methodology Description Purpose in this compound Research
Biochemical Approaches
Affinity-Based Protein ProfilingUse of a modified this compound probe with a photoreactive group and a biotin tag to capture and isolate binding proteins from cell lysates.To identify the direct molecular targets of this compound in an unbiased manner.
Genetic Approaches
RNA interference (RNAi) / CRISPR-Cas9Silencing or knocking out the genes that code for the potential target proteins identified through biochemical methods.To validate whether the identified proteins are essential for the cytotoxic activity of this compound.
OverexpressionGenetically modifying cells to produce higher levels of the candidate target protein.To further confirm the role of the target protein in mediating the effects of this compound.

Structure Activity Relationship Sar Studies of Iejimalide C Analogues

Systematic Evaluation of Macrolactone Core Structural Features on Biological Activity

The macrolactone core of Iejimalide C is a 24-membered polyunsaturated ring. nih.govescholarship.org While specific detailed systematic evaluations on the macrolactone core's structural features for this compound are not extensively detailed in the provided snippets, general trends for macrolides often show that the macrocyclic ring size and the presence and configuration of unsaturations (double bonds) are crucial for maintaining the correct conformation for target binding. researchgate.netacs.org The exceptional sensitivity of the polyunsaturated intermediate in the synthesis of iejimalides highlights the importance of these features. researchgate.net It has been noted that the methyl branch at C-2 is a secured piece of information concerning structure-activity relationships for iejimalides. datapdf.com

Importance of the Serine Hydroxyl Group and its Derivatization for Activity Retention

The serine hydroxyl group is a key functional group in many biological molecules, capable of forming hydrogen bonds and participating in various reactions, including post-translational modifications. nih.govfiveable.melibretexts.org For this compound, the serine -OH group has been identified as important. Simple carbamate (B1207046) derivatives formed by derivatization of this hydroxyl group have been shown to retain biological activity, although they are typically 1-2 orders of magnitude less potent than the parent compounds against most tested cancer cell lines. datapdf.com This suggests that while the hydroxyl group itself may not be absolutely essential for activity, its presence or a suitable mimic is important, and certain modifications are tolerated.

Elucidation of Pharmacophoric Elements Critical for V-ATPase Binding and Cellular Effects

This compound is a potent V-ATPase inhibitor, binding to a site similar to the bafilomycin-binding site. nih.gov V-ATPases are multi-subunit enzymes crucial for acidifying intracellular compartments. thno.orgnih.govbiorxiv.org Inhibition of V-ATPase by this compound leads to the complete disappearance of acidic organelles in HeLa cells and subsequent actin disorganization. nih.gov This actin reorganization is also observed with other V-ATPase inhibitors like bafilomycin A1, suggesting it's a consequence of disrupted pH homeostasis. nih.gov While the exact pharmacophoric elements for this compound's V-ATPase binding are not fully detailed in the provided results, the fact that it binds similarly to bafilomycin A1 implies shared critical features. Archazolids, another class of V-ATPase inhibitors, show that a free hydroxyl group at C(1) and C(7) can be significant for their pharmacophore. escholarship.org Structural modifications of the peptidic terminus in Iejimalide analogues have been shown to be well accommodated without compromising biological effects, suggesting that this part of the molecule might be less critical for the core V-ATPase inhibitory activity. researchgate.net

Computational Chemistry Approaches in SAR Analysis and Drug Design

Computational chemistry plays a vital role in modern drug discovery and SAR analysis by simulating chemical events and calculating molecular properties. hitgen.comsoci.org These approaches can be broadly classified into ligand-based and structure-based methods. nih.gov In SAR studies, computational methods can be used to:

Derive SARs : By modeling known active and inactive compounds. nih.gov

Predict metabolic reactivity : Identifying sites of metabolism (SOMs) and understanding how modifications affect stability. nih.gov

Pharmacophore Model Construction & Optimization : Creating precise models based on known ligands to enhance compound evaluation. hitgen.com

Conformational Analysis : Molecular dynamics calculations can suggest similarities in low-energy conformations between parent compounds and their hybrids, and help understand energetic barriers. acs.org

Predicting Reactivity : Quantum chemical calculations, such as density functional theory (DFT), can re-examine ground-state quantum descriptors and correlate reaction barriers with electronic properties, providing insights into reactivity and SARs of covalent warheads. chemrxiv.org

While specific computational chemistry applications directly to this compound's SAR are not extensively detailed in the provided snippets, the general utility of these methods for complex natural products like this compound is evident in the broader context of drug design and analysis of similar macrolides. acs.orgresearchgate.nethitgen.comsoci.orgnih.gov

Preclinical Pharmacological Considerations and Early Stage Drug Discovery Implications

Preliminary Assessment of In Vitro Pharmacological Properties (e.g., Metabolic Stability)

In early drug discovery, a primary goal is to identify compounds with promising biological activity and suitable pharmacokinetic profiles. A crucial component of this assessment is determining the metabolic stability of a new chemical entity. researchgate.net This property predicts how quickly a compound is broken down by metabolic enzymes, which in turn influences its half-life, exposure, and potential for oral bioavailability. nih.govresearchgate.net

Metabolic stability is typically assessed in vitro using systems that contain key drug-metabolizing enzymes, such as liver microsomes or intact hepatocytes. researchgate.netnih.gov In these assays, the test compound is incubated for a set period, and its disappearance over time is monitored, usually by LC-MS/MS. nih.gov The data generated allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which are used to rank-order compounds and predict their in vivo behavior. thermofisher.comnih.gov Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are too stable could accumulate and cause toxicity. researchgate.net

While detailed metabolic stability data for Iejimalide C are not extensively published, this assessment remains a critical step for any preclinical candidate. The following table outlines the typical parameters evaluated in such a study.

Table 1: Standard Parameters in In Vitro Metabolic Stability Assays

Parameter Description System Used Importance in Drug Discovery
In Vitro Half-Life (t½) The time required for 50% of the parent compound to be metabolized. Liver Microsomes, Hepatocytes Indicates the rate of metabolic breakdown; a shorter half-life suggests rapid metabolism.
Intrinsic Clearance (CLint) The measure of the metabolic capacity of the liver for a drug, independent of blood flow. Liver Microsomes, Hepatocytes Used to predict the hepatic extraction ratio and in vivo clearance of a compound.

| Metabolite Identification | The structural elucidation of metabolites formed during incubation. | Liver Microsomes, Hepatocytes | Helps identify metabolic "soft spots" on the molecule and assess if metabolites are active or toxic. |

Challenges in Securing Sufficient Material from Natural Sources for Research and Development

A significant hurdle in the development of many promising natural products, including this compound, is the difficulty in obtaining a sustainable supply for extensive research and potential clinical development. This compound is isolated from the marine tunicate Eudistoma cf. rigida. nih.govjst.go.jp Relying on natural sources for complex molecules like iejimalides presents several challenges:

Low Yields: Natural products often accumulate in very small quantities within the source organism. This necessitates the collection of large amounts of biomass to isolate even milligram quantities of the pure compound, which is often insufficient for comprehensive preclinical and clinical studies.

Geographical and Environmental Variability: The concentration of secondary metabolites in marine organisms can vary significantly based on geographic location, season, and environmental conditions, leading to an inconsistent supply.

Ecological Impact: Large-scale harvesting of marine invertebrates like tunicates can have a detrimental impact on marine ecosystems. Sustainable collection practices are often difficult to implement, making this an ethically and environmentally challenging sourcing method.

Complexity of Total Synthesis: While chemical synthesis offers an alternative to natural sourcing, the structural complexity of molecules like this compound makes their total synthesis a long, difficult, and expensive process, which can impede rapid progress in research and development.

These supply chain issues represent a major bottleneck, often halting the development of otherwise promising therapeutic candidates derived from natural sources.

Early-Stage Medicinal Chemistry Efforts Towards Hit-to-Lead Optimization

Once a "hit" compound like this compound is identified from a screening or natural source, the next phase in drug discovery is "hit-to-lead" optimization. uniroma1.itupmbiomedicals.com This process involves medicinal chemists synthesizing a series of structural analogs to develop a "lead" compound with an improved profile. ddcpharmaceutical.comaxxam.com The primary goals of this stage are to enhance desirable properties while minimizing or eliminating undesirable ones.

Key objectives of hit-to-lead optimization include:

Improving Potency: Modifying the chemical structure to increase the compound's binding affinity and functional activity at its biological target. uniroma1.it

Enhancing Selectivity: Altering the molecule to reduce its activity against off-target proteins, thereby minimizing the potential for side effects.

Optimizing ADME Properties: Refining the structure to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This includes improving metabolic stability, solubility, and cell permeability. ddcpharmaceutical.com

Establishing Structure-Activity Relationships (SAR): Systematically modifying different parts of the molecule to understand which structural features are essential for its biological activity. upmbiomedicals.com This knowledge guides the rational design of improved analogs. drugdesign.org

While this compound has demonstrated potent biological activity, specific medicinal chemistry campaigns detailing the synthesis of analogs for hit-to-lead optimization are not widely reported in the literature. Such efforts would be crucial to transforming this potent natural product into a viable drug candidate by addressing potential liabilities such as metabolic instability or off-target effects.

This compound as a Chemical Biology Probe for V-ATPase Research

One of the most well-defined roles for this compound is as a potent inhibitor of Vacuolar-type H+-ATPases (V-ATPases). nih.govjst.go.jp V-ATPases are essential proton pumps responsible for acidifying various intracellular compartments, such as lysosomes and endosomes. nih.gov Their function is critical for processes like protein degradation, receptor recycling, and cellular signaling. nih.gov

Research has confirmed that this compound is a direct and potent V-ATPase inhibitor, with an IC50 value of 121.9 nM against yeast V-ATPase. jst.go.jp It is believed to bind to a site similar to that of bafilomycin A1, another well-known V-ATPase inhibitor. nih.govjst.go.jp The potent and specific nature of this inhibition makes this compound a valuable chemical probe for studying the physiological roles of V-ATPase.

Studies using this compound have provided key insights into the cellular consequences of V-ATPase inhibition. For instance, treating HeLa cells with this compound leads to a complete disappearance of acidic organelles within two hours. nih.govjst.go.jp Furthermore, prolonged treatment (24 hours) results in a significant reorganization of the actin cytoskeleton, causing the formation of small actin aggregates instead of normal actin fibers. nih.govjst.go.jp This effect was also observed with bafilomycin A1, suggesting that the disruption of pH homeostasis via V-ATPase inhibition is directly linked to the regulation of actin dynamics. nih.govnih.gov These findings establish this compound as a powerful tool for dissecting the complex cellular pathways regulated by V-ATPase.

Table 2: In Vitro V-ATPase Inhibitory Activity of this compound

Compound Target IC50 Value Source

| This compound | Yeast V-ATPase | 121.9 nM | jst.go.jp |

Future Research Directions and Outstanding Questions

Advanced Mechanistic Characterization of Iejimalide C-Target Interactions

While this compound has been identified as a potent inhibitor of V-ATPases, the precise, atomic-level details of its interaction with this multi-subunit enzyme remain to be fully elucidated. Current understanding indicates it binds to a site analogous to bafilomycin, likely within the V0 proton channel subunit c. jst.go.jpnih.govoup.com However, a comprehensive understanding requires:

High-Resolution Structural Biology: Employing techniques such as cryo-electron microscopy (cryo-EM) or X-ray crystallography to determine the co-crystal structure of this compound bound to the V-ATPase complex. This would provide unprecedented insights into the specific residues involved in binding, the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions), and any conformational changes induced upon ligand binding.

Biophysical Characterization: Utilizing advanced biophysical methods (e.g., surface plasmon resonance, isothermal titration calorimetry) to precisely quantify binding kinetics and thermodynamics, offering a more nuanced understanding of affinity and specificity.

Identification of Secondary Targets and Off-Target Effects: Although V-ATPase inhibition is established as the primary mechanism, initial studies suggested an "unprecedented mode of action" and observed actin reorganization that was later linked to pH disruption. jst.go.jppitt.edudatapdf.com Further investigation using unbiased proteomic profiling (e.g., quantitative chemical proteomics, thermal proteome profiling) could definitively rule out or identify any additional direct protein targets or pathways that contribute to its potent cytotoxic profile, especially in various cellular contexts.

Exploration of Novel Biological Activities Beyond Anti-proliferative Effects

This compound's established anti-proliferative and anti-osteoclast activities are linked to its V-ATPase inhibition. jst.go.jpresearchgate.netoup.comtandfonline.com Given the ubiquitous role of V-ATPases in maintaining pH homeostasis across various cellular compartments and their involvement in numerous physiological and pathological processes, exploring additional biological activities of this compound is a crucial research direction:

Immunomodulatory Effects: V-ATPases are critical for the function of immune cells, including antigen presentation, phagocytosis, and lysosomal activity. Investigating this compound's potential to modulate immune responses could uncover novel therapeutic applications.

Neuroprotective or Anti-inflammatory Properties: Dysregulation of pH and lysosomal function is implicated in neurodegenerative diseases and inflammatory conditions. Studies could explore this compound's effects in relevant in vitro and in vivo models for these pathologies.

Antiviral or Antimicrobial Activities: While not explicitly reported for this compound, V-ATPases are essential for the life cycle of various pathogens and viruses. Screening this compound against a broader panel of infectious agents could reveal new applications.

Metabolic Reprogramming: V-ATPases play a role in cellular metabolism, particularly in cancer cells. Further research could explore how this compound influences metabolic pathways beyond its direct cytotoxic effects, potentially leading to combination therapies.

Biosynthetic Pathway Elucidation and Engineering for Sustainable Production

The natural abundance of this compound from its marine tunicate source is extremely low, posing a significant challenge for large-scale production and drug development. pitt.edumdpi.com Elucidating and engineering its biosynthetic pathway is paramount for sustainable and scalable access:

Genomic and Transcriptomic Analysis: Identifying the complete biosynthetic gene cluster (BGC) responsible for this compound production in Eudistoma cf. rigida or associated microorganisms. This involves genome sequencing, transcriptomics, and bioinformatics tools to pinpoint genes encoding polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and tailoring enzymes (e.g., those responsible for sulfonation, macrolide cyclization, and stereochemical control).

Enzymatic Characterization: Biochemically characterizing the individual enzymes within the BGC to understand their substrate specificities, catalytic mechanisms, and the sequence of biosynthetic steps.

Metabolic Engineering and Synthetic Biology: Leveraging the elucidated BGC to engineer heterologous host organisms (e.g., Saccharomyces cerevisiae, Escherichia coli, or other amenable microorganisms) for the microbial production of this compound. This could involve optimizing gene expression, precursor supply, and fermentation conditions to achieve high yields, thereby reducing reliance on challenging natural extraction.

Development of Novel Synthetic Methodologies for Accessing Complex Analogues

The total synthesis of this compound and its analogues is a formidable task due to its highly polyunsaturated 24-membered macrolide structure, multiple stereocenters, and sensitivity to various reaction conditions. researchgate.netorganic-chemistry.orgnih.govacs.orgnih.gov Future research should focus on advancing synthetic strategies:

More Efficient and Stereoselective Routes: Developing novel synthetic methodologies that enable more convergent, atom-economical, and highly stereoselective access to the core macrolide and its appended functionalities. This could involve new catalytic reactions, organocatalysis, or biocatalysis.

Robust Protecting Group Strategies: Designing and implementing protecting group schemes that are compatible with the compound's inherent sensitivity to acid, base, and heat, particularly during macrocyclization and late-stage deprotections. organic-chemistry.orgnih.gov

Flow Chemistry and Automated Synthesis: Exploring continuous flow synthesis or automated synthesis platforms to accelerate the synthesis of this compound and its diverse analogues. These approaches can offer better control over reaction parameters, enhanced safety, and increased throughput for structure-activity relationship (SAR) studies.

Simplified Analogues and Hybrid Molecules: Designing and synthesizing simplified analogues that retain the key pharmacophore responsible for V-ATPase inhibition but possess reduced structural complexity, potentially improving synthetic accessibility and drug-like properties. The development of "chimera molecules" by combining elements of this compound with other active scaffolds could also lead to novel therapeutic candidates. mdpi.com

Strategic Application of this compound in Chemical Biology Tool Development

Iejimalides are already recognized as valuable probe molecules for chemical biology. researchgate.netdatapdf.comacs.org Future research can further exploit this compound's potent and specific V-ATPase inhibitory activity to develop advanced chemical biology tools:

Photoaffinity Probes: Synthesizing this compound derivatives incorporating photoactivatable groups (e.g., benzophenones, diazirines). These probes can be used to covalently label and definitively identify direct protein binding partners in situ within complex cellular lysates or living cells, providing robust validation of target engagement.

Fluorescent Conjugates: Developing fluorescently tagged this compound analogues to enable live-cell imaging studies. These tools could visualize the cellular localization of V-ATPases, monitor the compound's uptake and distribution, and potentially report on V-ATPase activity or lysosomal integrity in real-time.

Affinity Reagents: Creating immobilized this compound affinity resins for pull-down experiments to isolate and identify V-ATPase subunits or other interacting proteins from cellular extracts, aiding in the characterization of the V-ATPase complex and its interactome.

PROTAC Development: Investigating the feasibility of developing Proteolysis-Targeting Chimeras (PROTACs) based on this compound. By linking this compound to an E3 ubiquitin ligase ligand, it might be possible to induce targeted degradation of specific V-ATPase subunits, offering a novel modality for therapeutic intervention and a powerful tool for studying V-ATPase biology. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.